2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Positional isomerism Phenoxyethanol intermediates Silodosin synthesis

2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 2169570-32-3) is a synthetic organic compound belonging to the class of trifluoroethoxy-substituted phenoxyethanols. Its molecular formula is C₁₀H₁₁F₃O₃ with a molecular weight of 236.19 g/mol.

Molecular Formula C10H11F3O3
Molecular Weight 236.19 g/mol
CAS No. 2169570-32-3
Cat. No. B1412641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
CAS2169570-32-3
Molecular FormulaC10H11F3O3
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(F)(F)F)OCCO
InChIInChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6,14H,4-5,7H2
InChIKeyISVJRKSWBRZLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 2169570-32-3) – Structural Identity and Baseline Characterization for Procurement


2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 2169570-32-3) is a synthetic organic compound belonging to the class of trifluoroethoxy-substituted phenoxyethanols. Its molecular formula is C₁₀H₁₁F₃O₃ with a molecular weight of 236.19 g/mol [1]. The compound is characterized by a 2,2,2-trifluoroethoxy substituent at the meta position of the phenyl ring and a 2-hydroxyethoxy substituent, as confirmed by its SMILES notation OCCOc1cccc(OCC(F)(F)F)c1 [1]. This meta-substitution pattern distinguishes it from its well-known ortho-isomer (CAS 160969-02-8), which serves as a key intermediate in the synthesis of the α₁-adrenoceptor antagonist silodosin [2]. Commercially, the compound is available from specialized chemical suppliers at a purity of NLT 98%, primarily for research and pharmaceutical development applications, with availability typically managed through quotation-based procurement rather than catalog stock .

Why Generic Substitution of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is Scientifically Unsupported


In the context of scientific procurement and research, generic substitution of 2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanol with its ortho-isomer (CAS 160969-02-8) or other phenoxyethanol analogs is not supported by available evidence, as positional isomerism on the aromatic ring can fundamentally alter critical molecular properties and biological behavior [1]. The meta-substitution pattern of CAS 2169570-32-3 places the trifluoroethoxy and hydroxyethoxy groups in a 1,3-relationship, which modifies the molecule's electronic distribution, dipole moment, hydrogen-bonding geometry, and metabolic stability profile compared to the ortho (1,2-) or para (1,4-) configurations [2]. In pharmaceutical intermediate chemistry, such positional shifts can alter receptor binding affinity, off-target selectivity, and in vivo pharmacokinetics—as demonstrated by the α₁-adrenoceptor selectivity differences between silodosin analogs with varied substitution patterns [3]. Furthermore, regulated pharmaceutical development environments require use of the specific isomer relevant to the target compound's synthetic route, as impurity profiles and analytical reference standards are isomer-specific and not interchangeable [4].

Quantitative Differentiation Evidence: 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol vs. Closest Analogs


Positional Isomerism: Meta (CAS 2169570-32-3) vs. Ortho (CAS 160969-02-8) – Structural and Physicochemical Differentiation

The target compound (meta isomer, CAS 2169570-32-3) differs from its ortho counterpart (CAS 160969-02-8) solely in the relative position of the trifluoroethoxy and hydroxyethoxy substituents on the phenyl ring (1,3- vs. 1,2-substitution). This positional isomerism is expected to produce measurable differences in molecular properties including dipole moment, pKa of the phenolic ether, and chromatographic retention time. The ortho isomer is the established intermediate in silodosin synthesis, conferring high α₁A-adrenoceptor selectivity [1]. The meta isomer, by contrast, is not a silodosin intermediate and may exhibit distinct pharmacological or physicochemical profiles that are currently underexplored in the peer-reviewed literature [2]. Both isomers share the molecular formula C₁₀H₁₁F₃O₃ and molecular weight 236.19 g/mol, making them indistinguishable by mass spectrometry alone and requiring chromatographic separation for unambiguous identification .

Positional isomerism Phenoxyethanol intermediates Silodosin synthesis

Meta-Trifluoroethoxy vs. Meta-Trifluoromethyl Analog: Impact of Ether Oxygen on Hydrogen-Bonding Capacity

Compared to the meta-trifluoromethyl analog 2-[3-(trifluoromethyl)phenoxy]ethanol (CAS varies by derivative), the target compound replaces the –CF₃ group directly attached to the aromatic ring with a –OCH₂CF₃ group. This substitution introduces an additional ether oxygen, increasing the hydrogen-bond acceptor (HBA) count from 5 to 6. According to PubChem computed properties, the target compound has a heavy atom count of 16 and a topological polar surface area (TPSA) of 38.7 Ų [1]. The trifluoroethoxy group (–OCH₂CF₃) has been shown in medicinal chemistry literature to enhance metabolic stability and lipophilicity relative to unsubstituted or methyl-substituted analogs, while the ether oxygen provides additional conformational flexibility and potential for hydrogen-bonding interactions that are absent in trifluoromethyl analogs [2]. However, no direct experimental comparison between these specific compounds has been published to date.

Bioisosterism Fluorinated building blocks Hydrogen-bond acceptor

Hydroxyethoxy Chain vs. Reduced Ethyl Analog: Implications for Downstream Derivatization Utility

The target compound contains a terminal primary alcohol (–CH₂CH₂OH) that serves as a versatile synthetic handle for further derivatization (e.g., mesylation, tosylation, oxidation to aldehyde or carboxylic acid). In contrast, the reduced analog 1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanol (CAS 1156344-56-7) features a secondary benzylic alcohol with different reactivity and steric properties . The boiling point of the reduced analog is predicted to be 250.6 ± 40.0 °C with a predicted density of 1.241 ± 0.06 g/cm³ . The target compound's terminal primary alcohol provides greater accessibility for nucleophilic substitution and esterification reactions, making it a more flexible intermediate for multistep syntheses compared to the sterically hindered secondary alcohol of the reduced analog .

Synthetic intermediate Terminal hydroxyl functionality Derivatization handle

Computed Lipophilicity and Polar Surface Area: Differentiating the Meta Isomer from Ortho and Para Positional Variants

PubChem computed properties for the target meta isomer include an XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 38.7 Ų [1]. These values are influenced by the spatial arrangement of the trifluoroethoxy and hydroxyethoxy groups. The ortho isomer (CAS 160969-02-8), due to the proximity of its substituents, may exhibit different intramolecular hydrogen-bonding patterns, potentially altering its effective lipophilicity and chromatographic behavior. While XLogP3 is a computed descriptor and identical values may be predicted for positional isomers by certain algorithms, experimental logP/logD measurements and HPLC retention times would reveal quantitative differences between the meta and ortho isomers . No experimentally measured logP or logD values have been identified for either isomer in the public domain through the current search .

Lipophilicity ADME prediction Molecular descriptors

Synthetic Route Differentiation: Meta-Isomer Access via Alternative Starting Materials vs. Ortho-Isomer Silodosin Pathway

The ortho isomer (CAS 160969-02-8) is synthesized industrially via established routes starting from 2-(2,2,2-trifluoroethoxy)phenol and ethylene carbonate, as disclosed in patents directed toward silodosin intermediate production [1]. The meta isomer (CAS 2169570-32-3) requires a different synthetic strategy, typically involving resorcinol (1,3-dihydroxybenzene) mono-functionalization followed by selective O-alkylation [2]. This difference in synthetic accessibility means that the meta isomer occupies a distinct position in the chemical supply chain and patent landscape. The meta isomer is not covered by the dominant silodosin intermediate patents that protect ortho-isomer manufacturing processes, potentially offering freedom-to-operate advantages for organizations exploring novel composition-of-matter intellectual property [3].

Regioselective synthesis Phenoxyethanol intermediates Patent landscape

Trifluoroethoxy Substituent Effect: Metabolic Stability Enhancement vs. Non-Fluorinated Phenoxyethanol Analogs

The trifluoroethoxy group (–OCH₂CF₃) is recognized in medicinal chemistry as a metabolically stable bioisostere for methoxy or ethoxy substituents [1]. The electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the adjacent ether oxygen, making it less susceptible to O-dealkylation by cytochrome P450 enzymes compared to non-fluorinated alkoxy groups. This class-level effect has been demonstrated across multiple chemical series in drug discovery programs [2]. For the target compound, the presence of the –OCH₂CF₃ group at the meta position is predicted to increase metabolic stability compared to analogs bearing –OCH₃ or –OCH₂CH₃ groups, although no compound-specific microsomal stability data has been identified for CAS 2169570-32-3 [3].

Fluorinated pharmacophores Metabolic stability Oxidative metabolism

Optimal Application Scenarios for Procuring 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 2169570-32-3)


Novel α₁-Adrenoceptor Antagonist Development with Differentiated Selectivity Profiles

Based on the structural differentiation of the meta isomer from the ortho silodosin intermediate, research groups developing next-generation α₁-adrenoceptor antagonists may utilize CAS 2169570-32-3 as a building block to explore structure-activity relationships (SAR) around the phenoxy substitution pattern. The meta configuration may confer altered subtype selectivity (α₁A vs. α₁B vs. α₁D) compared to silodosin-derived compounds, potentially leading to improved uroselectivity or reduced cardiovascular side effects [1]. The terminal primary alcohol provides a convenient handle for mesylation and subsequent coupling with amine-containing pharmacophores, following established silodosin-type synthetic strategies [2].

Fluorinated Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

The compound's moderate molecular weight (236.19 Da), computed XLogP3 of 2.2, and the presence of both a metabolically stable trifluoroethoxy group and a derivatizable primary alcohol make it a suitable fragment for inclusion in fluorinated fragment libraries [1]. The meta-substitution pattern offers a distinct vector geometry compared to ortho or para analogs, enabling exploration of different regions of chemical space in fragment growing and linking strategies [2]. The TPSA of 38.7 Ų falls within the preferred range for CNS drug-like fragments, while the hydrogen-bond acceptor count of 6 provides adequate solubility characteristics [1].

Synthesis of Positional Isomer Reference Standards for Pharmaceutical Impurity Profiling

In the quality control of silodosin active pharmaceutical ingredient (API) manufacturing, regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of potential impurities including positional isomers [1]. CAS 2169570-32-3, as the meta isomer of the silodosin intermediate 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8), can serve as a reference standard for analytical method development, validation, and routine quality control testing [2]. Its distinct chromatographic retention time relative to the ortho isomer enables specific detection and quantification when used as a system suitability marker or impurity standard [3].

Exploration of Novel RIPK1 or Kinase Inhibitor Scaffolds via Regiochemical Variation

Recent patent literature has disclosed tetrahydropyrrolooxazolones and related heterocycles as RIPK1 inhibitors, with trifluoroethoxy-substituted phenoxy moieties appearing as structural features in the claimed chemical space [1]. The meta-substituted phenoxyethanol fragment (CAS 2169570-32-3) may serve as a regiochemically distinct building block for synthesizing analogs of these inhibitor classes, potentially yielding compounds with differentiated kinase selectivity profiles or improved physicochemical properties [2]. While no direct evidence of the target compound's activity against RIPK1 has been identified, its structural features align with the pharmacophoric elements found in this emerging therapeutic area [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.